3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid
Overview
Description
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and a methoxy group attached to an isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a suitable methoxy donor.
Isonicotinic acid formation: The isonicotinic acid core is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
The major products formed from these reactions include:
- Aldehydes or acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from substitution reactions.
Scientific Research Applications
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid
- tert-Butyl esters of various organic acids
Uniqueness
3-((tert-Butoxycarbonylamino)methyl)-5-methoxyisonicotinic acid is unique due to its combination of a Boc-protected amine and a methoxy group on an isonicotinic acid core
Properties
IUPAC Name |
3-methoxy-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(18)15-6-8-5-14-7-9(19-4)10(8)11(16)17/h5,7H,6H2,1-4H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYHXTSZIJEVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=CC(=C1C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673873 | |
Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-5-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-21-9 | |
Record name | 3-{[(tert-Butoxycarbonyl)amino]methyl}-5-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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